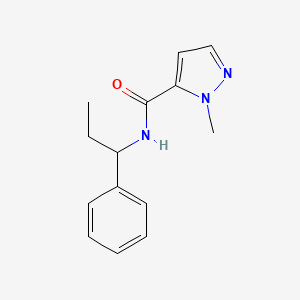![molecular formula C13H24N2 B5416327 7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5416327.png)
7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decane is a complex organic compound. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons . Cycloalkanes are saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .
Synthesis Analysis
The synthesis of diazaspiro[4.5]decane compounds involves a domino reaction . Unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 to afford diazaspiro[4.5]decane with exocyclic double bonds . Three carbon–carbon bonds are formed in this domino reaction, which involves highly regioselective C–C coupling and spiro scaffold steps .Molecular Structure Analysis
The general formula for a cycloalkane composed of n carbons is CnH2n . Although a cycloalkane has two fewer hydrogens than the equivalent alkane, each carbon is bonded to four other atoms, so such compounds are still considered to be saturated with hydrogen .Chemical Reactions Analysis
Cycloalkanes, including diazaspiro[4.5]decane compounds, have restricted rotation due to their cyclic structure . This leads to fewer “degrees of freedom” than aliphatic systems . The properties of cycloalkanes are similar to those of alkenes .Physical And Chemical Properties Analysis
Cycloalkanes, including this compound, have unique physical and chemical properties due to their cyclic structure . They only contain carbon-hydrogen bonds and carbon-carbon single bonds . The general formula for a cycloalkane composed of n carbons is CnH2n .Safety and Hazards
The safety data sheet for a similar compound, 1,4-Dioxa-8-azaspiro[4.5]decane, indicates that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2/c1-3-12(4-1)9-15-8-2-5-13(11-15)6-7-14-10-13/h12,14H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXJTEJXCKHOPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCCC3(C2)CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(4-chlorophenyl)acrylamide](/img/structure/B5416263.png)
![2-(2-furyl)-5-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)pyrimidine](/img/structure/B5416274.png)
![1-methyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B5416282.png)
![N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-2'-methylbiphenyl-3-carboxamide](/img/structure/B5416295.png)


![1'-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5416313.png)
![N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide]](/img/structure/B5416319.png)
![4-{5-[2-(2-furyl)-1H-imidazol-1-yl]pentyl}morpholine](/img/structure/B5416334.png)

![{2-[2-(2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5416338.png)
![4-{3-[3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5416346.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5416347.png)
![N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5416355.png)